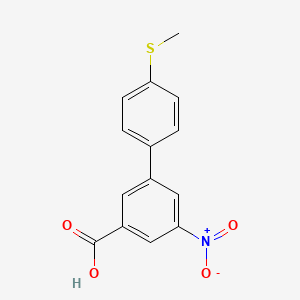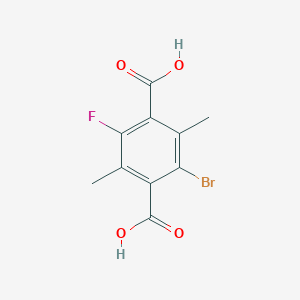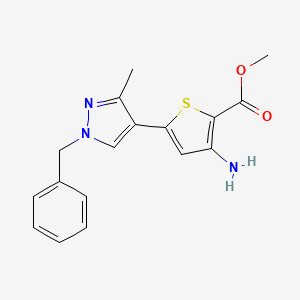
PAz-PC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
PAz-PC can be synthesized through the oxidation of low-density lipoprotein (LDL) particles. The process involves isolating and purifying phosphatidylcholine species from oxLDL, which contain the oxidized short-chain fatty acid remnant at the sn-2 position . The synthetic route typically includes the following steps:
Oxidation of LDL: LDL particles are oxidized using reactive nitrogen species generated by monocytes.
Isolation and Purification: The oxidized phosphatidylcholine species are isolated and purified from the oxLDL particles.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation of LDL particles followed by isolation and purification processes. The reaction conditions are carefully controlled to ensure the production of high-purity this compound .
化学反应分析
Types of Reactions
PAz-PC undergoes several types of chemical reactions, including:
Oxidation: This compound is formed through the oxidation of LDL particles.
Reduction: Reduction reactions can be used to study the reversal of oxidation in this compound.
Substitution: Substitution reactions involving the sn-2 position of this compound can lead to the formation of different phosphatidylcholine species.
Common Reagents and Conditions
Oxidizing Agents: Reactive nitrogen species generated by monocytes.
Reducing Agents: Common reducing agents used in laboratory settings.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) are commonly used solvents.
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized phosphatidylcholine species and their reduced forms .
科学研究应用
PAz-PC has a wide range of scientific research applications, including:
Cardiovascular Research: This compound is studied for its role in the development of atherosclerosis and other cardiovascular diseases.
Inflammation Studies: This compound is used to investigate the mechanisms of inflammation and endothelial dysfunction.
Lung Injury Research: This compound is studied for its effects on lung injury and vascular dysfunction.
Biomarker Development: This compound is explored as a potential biomarker for oxidative stress and cardiovascular diseases.
作用机制
PAz-PC exerts its effects through several mechanisms:
Interaction with CD36 Receptor: This compound interacts with the CD36 receptor on macrophages, leading to the uptake of oxLDL and the formation of foam cells.
Activation of NF-kappaB Pathway: This compound activates the NF-kappaB pathway, leading to increased expression of pro-inflammatory cytokines.
Induction of Endothelial Dysfunction: This compound induces endothelial dysfunction by increasing vascular permeability and promoting inflammation.
相似化合物的比较
PAz-PC is compared with other similar oxidized phospholipid species, including:
KOdiA-PC: Another oxidized phosphatidylcholine species involved in endothelial dysfunction and inflammation.
POVPC: A truncated oxidized phospholipid with similar pro-inflammatory properties.
PONPC: Another oxidized phospholipid species studied for its role in cardiovascular diseases.
PGPC: A phosphatidylcholine species with a fragmented, oxidized short-chain fatty acid remnant.
Lyso-PC: A lysophosphatidylcholine species involved in inflammation and atherosclerosis.
This compound is unique due to its specific structure and its predominant presence in oxLDL particles, making it a crucial compound in the study of cardiovascular diseases and inflammation .
属性
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 |
Source


|
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117746-89-1 |
Source


|
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)


